molecular formula C10H8ClNO B2719454 8-Chloro-2-methoxyquinoline CAS No. 846038-39-9

8-Chloro-2-methoxyquinoline

Cat. No.: B2719454
CAS No.: 846038-39-9
M. Wt: 193.63
InChI Key: DYRVAFIYJXVRLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-2-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The structure of this compound consists of a quinoline core with a chlorine atom at the 8th position and a methoxy group at the 2nd position. This compound has garnered interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2-methoxyquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 8-chloroquinoline with methanol in the presence of a base such as sodium methoxide can yield this compound. Another method involves the use of 2-methoxyaniline and 8-chloroquinoline-3-carbaldehyde under acidic conditions to facilitate cyclization and formation of the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic processes can enhance the efficiency of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-2-methoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Chloro-2-methoxyquinoline has several scientific research applications:

Comparison with Similar Compounds

    8-Chloroquinoline: Lacks the methoxy group, which can affect its biological activity and chemical reactivity.

    2-Methoxyquinoline: Lacks the chlorine atom, which can influence its pharmacological properties.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core but different substituents.

Uniqueness: 8-Chloro-2-methoxyquinoline is unique due to the presence of both chlorine and methoxy groups, which can enhance its pharmacological properties and chemical reactivity compared to other quinoline derivatives. This dual substitution pattern can lead to improved binding affinity and specificity in biological systems, making it a valuable compound for research and development .

Properties

IUPAC Name

8-chloro-2-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO/c1-13-9-6-5-7-3-2-4-8(11)10(7)12-9/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRVAFIYJXVRLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=CC=C2Cl)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.